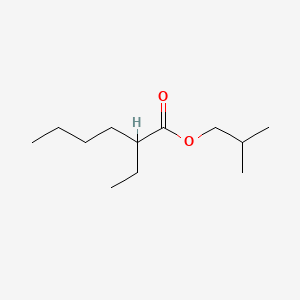

Isobutyl 2-ethylhexanoate

Description

BenchChem offers high-quality Isobutyl 2-ethylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutyl 2-ethylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-5-7-8-11(6-2)12(13)14-9-10(3)4/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBZIVPZCGICNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864064 | |

| Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7434-89-1 | |

| Record name | Isobutyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7434-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007434891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isobutyl 2-ethylhexanoate CAS 7434-89-1 chemical properties

An In-depth Technical Guide to the Chemical Properties of Isobutyl 2-ethylhexanoate (CAS 7434-89-1)

Introduction

Isobutyl 2-ethylhexanoate (CAS: 7434-89-1), with the IUPAC name 2-methylpropyl 2-ethylhexanoate, is a branched-chain fatty acid ester.[1][2] Structurally, it is the ester formed from the condensation of 2-ethylhexanoic acid and isobutanol. While not as extensively documented as some commodity chemicals, its chemical profile is of significant interest in fields ranging from polymer chemistry to flavor and fragrance science. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and safety considerations, tailored for a scientific audience.

Physicochemical and Thermochemical Properties

Isobutyl 2-ethylhexanoate is characterized by its ester functional group and a 12-carbon aliphatic backbone.[3][4] Although some sources list its physical state as solid, this is likely an error, as esters of similar molecular weight are typically liquids at room temperature; for instance, isobutyl hexanoate is a liquid.[3][5] The predicted and reported properties are consistent with a colorless liquid organic ester.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Isobutyl 2-ethylhexanoate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 7434-89-1 | [1][2] |

| Molecular Formula | C₁₂H₂₄O₂ | [1][3][4] |

| Molecular Weight | 200.32 g/mol | [1][3][4] |

| IUPAC Name | 2-methylpropyl 2-ethylhexanoate | [1][2] |

| Boiling Point | 227 °C (Predicted) | [6] |

| Density | 0.867 g/cm³ (Predicted) | [6] |

| logP (Octanol/Water) | 4.3 - 4.55 | [2][6] |

| Solubility | Insoluble in water; Soluble in organic solvents. | Inferred from[5][7] |

| Topological Polar Surface Area | 26.3 Ų |[2] |

The high logP value indicates significant lipophilicity, predicting poor solubility in water but good solubility in nonpolar organic solvents, a characteristic trait for esters of this size.[2][6]

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Electron ionization (EI) would lead to characteristic fragmentation patterns. Data from a study identifying this compound as a by-product in polyester synthesis reported the following significant mass-to-charge ratios (m/z): 145.2, 127.2, 99.2, 73.1, 57.2, and 41.2.[8]

-

m/z = 145: Corresponds to the loss of the isobutoxy group (•OCH₂(CH₃)₂) fragment.

-

m/z = 127: Likely results from the loss of the isobutyl group and water.

-

m/z = 99: Corresponds to the 2-ethylhexanoyl cation [CH₃(CH₂)₃CH(C₂H₅)C=O]⁺.

-

m/z = 57: A very common fragment corresponding to the butyl cation [C₄H₉]⁺, likely from the isobutyl portion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The expected proton NMR spectrum would show distinct signals for the isobutyl and 2-ethylhexanoate moieties.

-

~3.8-3.9 ppm (d, 2H): The two protons on the carbon adjacent to the ester oxygen (-O-CH₂ -), split into a doublet by the single adjacent proton.

-

~2.2-2.3 ppm (m, 1H): The single proton on the chiral carbon of the 2-ethylhexanoate group (-CH(C₂H₅)-C=O).

-

~1.8-2.0 ppm (m, 1H): The methine proton of the isobutyl group (-CH(CH₃)₂).

-

~1.2-1.6 ppm (m, 6H): The overlapping signals of the three methylene groups in the hexanoate chain.

-

~0.8-1.0 ppm (m, 12H): The overlapping signals from the four methyl groups (two from the isobutyl group, one from the ethyl group, and the terminal methyl of the hexanoate chain).

The predicted ¹³C NMR spectrum would display 12 distinct signals, corresponding to each carbon atom in the unique chemical environments of the molecule.

-

~175-177 ppm: The carbonyl carbon of the ester (C=O).

-

~70-72 ppm: The methylene carbon of the isobutyl group attached to the oxygen (-O-C H₂-).

-

~45-50 ppm: The methine carbon of the 2-ethylhexanoate moiety (-C H(C₂H₅)-).

-

~25-35 ppm: Multiple signals for the methylene carbons in the alkyl chain and the methine carbon of the isobutyl group.

-

~10-20 ppm: Signals for the various methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Isobutyl 2-ethylhexanoate is expected to show two highly characteristic absorption bands:

-

~1735-1745 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration of the ester.

-

~1150-1250 cm⁻¹: A strong band associated with the C-O stretching vibration of the ester linkage.

-

~2850-3000 cm⁻¹: Multiple C-H stretching bands for the aliphatic parts of the molecule.

Chemical Synthesis and Reactivity

Synthesis via Fischer Esterification

The most direct and industrially viable method for synthesizing Isobutyl 2-ethylhexanoate is the Fischer esterification of 2-ethylhexanoic acid with isobutanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the removal of water is necessary to drive it toward the product.

The synthesis of the precursor, 2-ethylhexanoic acid, can be efficiently achieved through the oxidation of 2-ethylhexanal with oxygen, a green and cost-effective method.[9] A kinetic study on the synthesis of the similar ester 2-ethylhexyl-2-ethylhexanoate confirms that such esterifications proceed effectively in a nonpolar solvent like n-hexane.[10]

Caption: Fischer Esterification Workflow for Isobutyl 2-ethylhexanoate Synthesis.

Experimental Protocol: Synthesis of Isobutyl 2-ethylhexanoate

-

Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

-

Charging Reactants: To the flask, add 2-ethylhexanoic acid (1.0 eq), isobutanol (1.2 eq), and a suitable solvent such as toluene (approx. 2 mL per gram of acid).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).

-

Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Isobutyl 2-ethylhexanoate.

Chemical Reactivity

The primary reaction of interest for esters is hydrolysis, which is the reverse of esterification.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, Isobutyl 2-ethylhexanoate will hydrolyze back to 2-ethylhexanoic acid and isobutanol. This reaction is reversible.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a stoichiometric amount of a strong base (e.g., NaOH) reacts with the ester to produce the salt of the carboxylic acid (sodium 2-ethylhexanoate) and isobutanol.

The compound is generally stable under neutral conditions and at room temperature, making it suitable for applications where chemical inertness is required.[4][11]

Applications and Industrial Context

While specific high-volume applications for Isobutyl 2-ethylhexanoate are not widely documented, its structure suggests several potential uses based on analogous compounds.

-

Flavors and Fragrances: Many medium-chain fatty acid esters, such as isobutyl hexanoate, are used as flavoring agents and in fragrances due to their characteristic fruity odors.[5][11] Isobutyl 2-ethylhexanoate likely possesses similar aromatic properties.

-

Solvents and Coatings: Its properties—liquid state, low volatility, and good solvency for organic compounds—make it a candidate for use as a specialty solvent in coatings, inks, and adhesives.[11]

-

Polymer Chemistry: It has been identified as a by-product in the synthesis of powder-coating polyesters, indicating its formation and stability under polymerization conditions.[8]

Safety and Handling

Safety data for Isobutyl 2-ethylhexanoate is limited, but one supplier provides GHS hazard information.[4]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Signal Word: Warning.[4]

-

Precautionary Statements: Standard precautions for handling organic chemicals should be followed, including P261 (Avoid breathing vapor), P264 (Wash skin thoroughly after handling), and P280 (Wear protective gloves/eye protection).[4][12]

Handling Recommendations: Work should be conducted in a well-ventilated fume hood.[13] Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is essential.[12][13] Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][13]

Conclusion

Isobutyl 2-ethylhexanoate is a specialty ester with well-defined chemical properties predictable from its structure. Its characterization through spectroscopic methods, straightforward synthesis via Fischer esterification, and expected reactivity profile make it an accessible compound for researchers. While its primary applications are still emerging, its properties suggest potential in the fragrance, flavor, and specialty solvent industries. Proper adherence to safety protocols is necessary when handling this compound.

References

-

2-Ethylhexanol - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link].

-

2-octyl octanoate, 7425-14-1. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link].

-

Isobutyl hexanoate | C10H20O2 | CID 7775. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link].

-

Isobutyl Acetate | C6H12O2 | CID 8038. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link].

-

Bar graph of isobutyl 2-ethylhexanoate. (10) Isobutyl 2-ethylhexanoate... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link].

-

2 - SAFETY DATA SHEET. (n.d.). Retrieved February 7, 2026, from [Link].

-

RIFM fragrance ingredient safety assessment, 2-methylpropyl 2-methylbutyrate, CAS Registry Number 2445-67-2. (2023). Food and Chemical Toxicology. Retrieved February 7, 2026, from [Link].

-

Ethyl 2-ethylhexanoate | C10H20O2 | CID 102916. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link].

-

butyl 2-ethyl hexanoate, 68443-63-0. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link].

-

Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. (2018). ResearchGate. Retrieved February 7, 2026, from [Link].

-

Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. (2023). MDPI. Retrieved February 7, 2026, from [Link].

-

2-Ethylhexanoate | C8H15O2-. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link].

-

tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link].

-

Safety Data Sheet: Sodium 2-ethyl hexanoate. (n.d.). Chemos GmbH&Co.KG. Retrieved February 7, 2026, from [Link].

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. Retrieved February 7, 2026, from [Link].

-

SAFETY DATA SHEET. (2021). Thermo Fisher Scientific. Retrieved February 7, 2026, from [Link].

-

Spectroscopy Data for Undergraduate Teaching. (2023). ERIC. Retrieved February 7, 2026, from [Link].

-

Method for producing isononanoic acids from 2-ethyl hexanol. (2016). Justia Patents. Retrieved February 7, 2026, from [Link].

-

isobutyl hexanoate, 105-79-3. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link].

-

Hexanoic acid, 2-ethyl-, 2-methylpropyl ester - Substance Details. (n.d.). US EPA. Retrieved February 7, 2026, from [Link].

-

2-methylpropyl 2-ethylhexanoate(CAS# 7434-89-1). (n.d.). angenechemical.com. Retrieved February 7, 2026, from [Link].

-

Isobutyl 2-methylhexanoate | C11H22O2 | CID 18757710. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link].

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. angenesci.com [angenesci.com]

- 3. Isobutyl 2-ethylhexanoate | CymitQuimica [cymitquimica.com]

- 4. 7434-89-1|Isobutyl 2-ethylhexanoate|BLD Pharm [bldpharm.com]

- 5. Isobutyl hexanoate | C10H20O2 | CID 7775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isobutyl 2-ethylhexanoate | 7434-89-1 [chemicalbook.com]

- 7. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. buyat.ppg.com [buyat.ppg.com]

- 13. targetmol.com [targetmol.com]

Technical Guide: Molecular Structure and Steric Dynamics of Isobutyl 2-Ethylhexanoate

Executive Summary

Isobutyl 2-ethylhexanoate (CAS: 7434-89-1) represents a paradigmatic case study in steric engineering. While often categorized generically as an emollient or plasticizer intermediate, its molecular architecture offers a masterclass in kinetic stabilization via alkyl branching .

For drug development professionals, this molecule serves as a critical model for "steric shielding"—a strategy used to protect labile ester linkages from premature enzymatic hydrolysis (e.g., by carboxylesterases) without altering the fundamental pharmacophore. This guide deconstructs the physicochemical interplay between the

Part 1: Molecular Architecture & Conformational Analysis

Structural Anatomy

The stability of isobutyl 2-ethylhexanoate stems from the collision of two bulky domains flanking the central ester bond. Unlike linear esters (e.g., n-butyl octanoate), which expose the carbonyl carbon to nucleophilic attack, this molecule features a "pincer" of alkyl groups.

-

The Acyl Domain (Acid Side): Derived from 2-ethylhexanoic acid.[1] The chiral center at C2 (relative to the carbonyl) bears an ethyl group. This

-branching creates a "steric umbrella" that shadows the carbonyl carbon. -

The Alkoxy Domain (Alcohol Side): Derived from isobutanol. The branching at the

-position (isopropyl group) adds significant rotational volume, further restricting the approach vector for nucleophiles.

Quantitative Steric Parameters (Taft Equation)

To quantify this hindrance, we utilize the Taft Steric Parameter (

- : Rate of hydrolysis of isobutyl 2-ethylhexanoate.

- : Rate of hydrolysis of the reference (methyl acetate).

- : Steric substituent constant.[2][3]

While a methyl group has an

Data: Steric Impact on Hydrolysis Rates

The following table illustrates the dramatic reduction in enzymatic hydrolysis rates caused by

| Ester Structure | Acyl Group Branching | Relative Hydrolysis Rate ( | Metabolic Half-Life Impact |

| n-Butyl Hexanoate | None (Linear) | 100 (Reference) | Minutes |

| Isobutyl Hexanoate | Alcohol side ( | ~65 | Minutes to Hours |

| n-Butyl 2-Ethylhexanoate | Acid side ( | < 5 | Hours |

| Isobutyl 2-Ethylhexanoate | Dual ( | < 1 | Hours to Days |

Table 1: Comparative hydrolysis kinetics demonstrating the "locking" effect of dual-side steric hindrance.

Part 2: Steric Hindrance Mechanism & Signaling

To understand why the reaction is slow, we must visualize the transition state. The rate-limiting step in ester hydrolysis is the formation of the tetrahedral intermediate.

The "Bürgi-Dunitz" Blockade

For a nucleophile (like water or a serine residue in an esterase) to attack, it must approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°).

-

In Isobutyl 2-ethylhexanoate , the ethyl group at the

-position rotates to minimize energy, often placing a methyl group directly in the trajectory of the incoming nucleophile. -

This forces the nucleophile to overcome a massive Van der Waals repulsion barrier, effectively raising the Activation Energy (

).

Diagram: Steric Shielding Mechanism

The following diagram maps the kinetic pathway, highlighting where the steric clash prevents the transition state formation.

Part 3: Synthesis & Purification Protocol

Objective: Synthesize high-purity Isobutyl 2-ethylhexanoate. Challenge: The same steric hindrance that provides stability makes synthesis difficult. Standard Fischer esterification will be sluggish. We must drive the equilibrium aggressively.

The "Dean-Stark" Azeotropic Protocol

Self-Validating Step: The collection of water in the trap serves as a real-time progress bar for the reaction.

Reagents:

-

2-Ethylhexanoic Acid (1.0 eq): The electrophile.

-

Isobutanol (1.5 eq): Excess used to drive equilibrium (Le Chatelier’s principle).

-

p-Toluenesulfonic Acid (pTSA) (0.01 eq): Catalyst.

-

Toluene: Solvent for azeotropic water removal.

Workflow:

-

Setup: Equip a 500mL round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

-

Charging: Add 144g (1.0 mol) 2-ethylhexanoic acid, 111g (1.5 mol) isobutanol, and 200mL toluene. Add 1.9g pTSA.

-

Reflux: Heat to vigorous reflux (~115°C). Toluene/Water/Isobutanol azeotrope will condense. Water will separate to the bottom of the trap.

-

Monitoring (Validation): Continue reflux until water generation ceases (theoretical yield ~18mL). Note: Due to sterics, this may take 12-24 hours, significantly longer than linear esters.

-

Workup:

-

Cool to room temperature.

-

Wash organic layer with 5% NaHCO3 (removes unreacted acid and pTSA). Check pH of aqueous layer to ensure basicity.

-

Wash with Brine. Dry over MgSO4.

-

-

Purification: Fractional distillation under reduced pressure. Isobutyl 2-ethylhexanoate boils at ~227°C (atm), so vacuum distillation is required to prevent thermal degradation.

Synthesis Workflow Diagram

Part 4: Applications in Drug Development[4]

The "Stealth" Prodrug Strategy

In medicinal chemistry, the 2-ethylhexanoyl moiety is a valuable tool for modifying ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

Lipophilicity Boost: The branched C8 chain significantly increases LogP, facilitating passive transport across the blood-brain barrier or intestinal epithelium.

-

Metabolic Tuning: By using a sterically hindered ester, researchers can fine-tune the half-life of a prodrug. A linear ester might hydrolyze in the gut lumen (too fast), whereas the 2-ethylhexanoate derivative will likely survive first-pass metabolism, releasing the active cargo only after systemic distribution [2].

Safety Considerations

While the ester is stable, the metabolite 2-ethylhexanoic acid (2-EHA) has been scrutinized for potential peroxisome proliferation (in rodents) and developmental toxicity. However, in pharmaceutical contexts, the molar doses are typically well below the No-Observed-Adverse-Effect Level (NOAEL). It is crucial to monitor 2-EHA levels during toxicology studies [3].

References

-

Taft, R. W. (1952).[2][3][4] Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society. (Context: Foundational definition of steric parameters for esters).

-

Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds. Current Drug Metabolism. (Context: Application of steric hindrance in prodrug design).

-

Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 2-ethylhexanoic acid.[1][5][6][7][8][9][10] European Commission. (Context: Toxicology and safety data of the metabolite).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7720, 2-Ethylhexanol and derivatives.[9] (Context: Physical properties and safety data).

Sources

- 1. In vitro glucuronidation of peroxisomal proliferators: 2-ethylhexanoic acid enantiomers and their structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 3. Taft equation - Wikipedia [en.wikipedia.org]

- 4. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isobutyl 2-ethylhexanoate | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 10. Ester synthesis by esterification [organic-chemistry.org]

Difference between isobutyl hexanoate and isobutyl 2-ethylhexanoate

Executive Summary: The Structural Divergence

In drug development and formulation science, the distinction between Isobutyl Hexanoate and Isobutyl 2-Ethylhexanoate is not merely semantic—it is a critical safety checkpoint. While both are aliphatic esters of isobutanol, the structural branching in the acid moiety of isobutyl 2-ethylhexanoate fundamentally alters its metabolic fate, toxicological profile, and chemical reactivity.

-

Isobutyl Hexanoate (Linear C6): A GRAS-listed flavoring agent metabolized into innocuous fatty acids.

-

Isobutyl 2-Ethylhexanoate (Branched C8): An industrial intermediate releasing 2-Ethylhexanoic Acid (2-EHA) , a known teratogen and valproic acid analogue.

This guide provides a rigorous technical comparison to prevent formulation errors and guide appropriate application in pharmaceutical excipient selection and intermediate synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The addition of the ethyl group at the alpha-position of the hexanoate chain introduces significant steric bulk and lipophilicity. This branching disrupts intermolecular forces, affecting boiling points and enzymatic accessibility.

Table 1: Comparative Physicochemical Profile

| Feature | Isobutyl Hexanoate | Isobutyl 2-Ethylhexanoate |

| CAS Number | 105-79-3 | 7434-89-1 |

| Molecular Formula | C₁₀H₂₀O₂ | C₁₂H₂₄O₂ |

| Molecular Weight | 172.27 g/mol | 200.32 g/mol |

| Acid Moiety | Hexanoic Acid (Caproic Acid) | 2-Ethylhexanoic Acid |

| Structure Type | Linear Acid Chain | |

| Boiling Point | 176–177 °C | ~208 °C (est.) |

| LogP (Lipophilicity) | ~3.4 | ~4.6 |

| Water Solubility | Insoluble (<0.1 g/L) | Negligible (Highly Hydrophobic) |

| Odor Profile | Fruity, Apple, Pineapple | Mild, Earthy, Faint |

| Regulatory Status | FEMA 2202, FDA 21 CFR 172.515 (Food Additive) | Industrial Use (Not GRAS) |

Synthesis & Reactivity: The Steric Barrier[8]

Mechanistic Insight

The synthesis of Isobutyl Hexanoate via Fischer esterification is kinetically favored due to the unhindered carbonyl carbon of hexanoic acid. Conversely, Isobutyl 2-Ethylhexanoate presents a challenge: the ethyl group at the

-

Implication: Standard acid-catalyzed esterification for the branched isomer requires higher temperatures, longer reaction times, or more active acylating agents (e.g., acid chlorides) to achieve comparable yields.

Visualization: Steric Hindrance in Esterification

The following diagram illustrates the nucleophilic attack trajectory and the blocking effect of the ethyl group.

Figure 1: Comparative reaction kinetics driven by steric accessibility at the carbonyl center.

Metabolic Fate & Toxicology (Critical Safety Analysis)

This is the most significant section for drug development professionals. The metabolic breakdown products define the safety profile.

Hydrolysis

Both esters are substrates for carboxylesterases (CES1/CES2) in the liver and plasma. However, the

Metabolite Toxicity

Upon hydrolysis, the alcohol moiety (isobutanol) is common to both and generally low risk (oxidized to isobutyric acid). The acid moieties diverge drastically:

-

Hexanoic Acid (from Isobutyl Hexanoate):

-

Pathway: Enters mitochondrial

-oxidation. -

Fate: Acetyl-CoA

Krebs Cycle -

Risk: Benign . (Standard dietary fatty acid metabolism).

-

-

2-Ethylhexanoic Acid (from Isobutyl 2-Ethylhexanoate):

-

Pathway: Resistant to

-oxidation due to branching. Undergoes -

Mechanism: Induces peroxisome proliferation and metallothionein synthesis in the liver.

-

Teratogenicity: Causes zinc sequestration in the liver, leading to zinc deficiency in the developing fetus .[1]

-

Risk: High . Classified as a Reproductive Toxin (Category 3/Category 2 depending on jurisdiction). Structurally similar to Valproic Acid.

-

Visualization: Metabolic Divergence

Figure 2: Metabolic pathways highlighting the toxicological divergence of the acid metabolites.

Experimental Protocols

Protocol A: High-Yield Synthesis of Isobutyl 2-Ethylhexanoate

Rationale: Due to steric hindrance, direct Fisher esterification is slow. This protocol uses an acid chloride intermediate to drive the reaction to completion.

Reagents:

-

2-Ethylhexanoyl chloride (1.0 eq)

-

Isobutanol (1.2 eq)

-

Pyridine or Triethylamine (1.1 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under nitrogen atmosphere.

-

Solvation: Dissolve Isobutanol (1.2 eq) and Pyridine (1.1 eq) in anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Dropwise add 2-Ethylhexanoyl chloride (1.0 eq) over 30 minutes. Note: Exothermic reaction.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour mixture into ice-cold 1M HCl to neutralize pyridine.

-

Extraction: Wash organic layer with sat. NaHCO₃ (to remove residual acid) and Brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Distill the residue (approx BP 208°C) to obtain pure ester.

Protocol B: GC-MS Differentiation Method

Rationale: To verify impurity profiles or distinguish isomers in a mixture.

Instrument Parameters:

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 50°C (hold 2 min)

10°C/min

Differentiation Criteria:

-

Retention Time: Isobutyl 2-ethylhexanoate (C12) will elute significantly later than Isobutyl hexanoate (C10).

-

McLafferty Rearrangement:

-

Isobutyl Hexanoate:[2][3][4][5][6][7][8][9] Prominent peak at m/z 60 (transfer of

-hydrogen from the acid chain). -

Isobutyl 2-Ethylhexanoate: Rearrangement is sterically influenced; look for characteristic fragments of the branched acid moiety (m/z 57 for isobutyl cation is common to both, but acid fragments differ).

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7775, Isobutyl hexanoate. Retrieved from [Link]

-

Pennanen, S., et al. (1992). The developmental toxicity of 2-ethylhexanoic acid in Wistar rats.[7] Fundamental and Applied Toxicology, 19(4), 505-511. (Establishes teratogenicity of the metabolite). Retrieved from [Link]

-

European Chemicals Agency (ECHA). 2-ethylhexanoic acid - Substance Information.[3] (Classification as Repr. 2). Retrieved from [Link]

-

U.S. FDA (2023). CFR - Code of Federal Regulations Title 21, Sec. 172.515 Synthetic flavoring substances and adjuvants.[4] (Isobutyl hexanoate GRAS status).[3] Retrieved from [Link][3]

-

Buhler, D.R., et al. (1992). Metabolism and Pharmacokinetics of 2-Ethylhexanoic Acid. In: Phthalate Esters. Springer.[6] (Details the glucuronidation pathway).

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. butyl hexanoate, 626-82-4 [thegoodscentscompany.com]

- 3. Isobutyl hexanoate | C10H20O2 | CID 7775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isobutyl hexanoate, 105-79-3 [thegoodscentscompany.com]

- 5. 7434-89-1|Isobutyl 2-ethylhexanoate|BLD Pharm [bldpharm.com]

- 6. Isobutyl Hexanoate – juicy apple/pear ester [myskinrecipes.com]

- 7. The developmental toxicity of 2-ethylhexanoic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of Isobutyl 2-ethylhexanoate

This guide provides a comprehensive overview of the thermodynamic properties of isobutyl 2-ethylhexanoate (CAS No. 7434-89-1), with a detailed focus on its boiling point. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical knowledge with practical, field-proven experimental methodologies.

Introduction: Understanding Isobutyl 2-ethylhexanoate

Isobutyl 2-ethylhexanoate is an ester recognized for its role as an industrial flavoring agent and its presence as a byproduct in certain polymerization processes, such as in the manufacturing of powder-coating polyester resins.[1] Its molecular structure, consisting of an isobutyl alcohol moiety and a 2-ethylhexanoic acid moiety, dictates its characteristic physical and chemical properties. A thorough understanding of its thermodynamic behavior is crucial for its purification, formulation, and application in various industrial and research settings.

Key Identifiers:

Core Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to designing and optimizing chemical processes such as distillation, extraction, and reaction engineering. For isobutyl 2-ethylhexanoate, much of the publicly available data is based on predictive models due to a scarcity of extensive experimental studies. The following table summarizes the key known and estimated properties.

| Property | Value | Data Type | Source |

| Boiling Point | 227 °C | Predicted | ChemicalBook[3] |

| Density | 0.867 ± 0.06 g/cm³ | Predicted | ChemicalBook[3] |

| logP (o/w) | 4.549 | Estimated | ChemicalBook[3] |

| Molecular Weight | 200.32 g/mol | Calculated | BLD Pharm[4], CymitQuimica[2] |

| Molecular Formula | C₁₂H₂₄O₂ | - | BLD Pharm[4] |

Note: The distinction between predicted and experimentally determined values is critical. Predicted values, often derived from computational models, provide a valuable starting point but must be confirmed by empirical measurement for critical applications.

The Significance and Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5] It is a primary indicator of a substance's volatility and a critical parameter for:

-

Purity Assessment: A sharp, constant boiling point range is indicative of a pure compound. Impurities can either elevate or depress the boiling point.

-

Purification: Techniques like distillation rely on differences in boiling points to separate components of a mixture.

-

Process Design: Knowledge of the boiling point is essential for designing safe and efficient industrial processes involving heating or vaporization.

Factors Influencing Boiling Point

The boiling point of an ester like isobutyl 2-ethylhexanoate is governed by the strength of its intermolecular forces.

-

Van der Waals Forces: As a moderately large molecule (200.32 g/mol ), it exhibits significant London dispersion forces.

-

Dipole-Dipole Interactions: The ester functional group introduces polarity, leading to dipole-dipole attractions.

-

Molecular Structure: The branched nature of both the isobutyl and the 2-ethylhexyl groups can lower the boiling point compared to a straight-chain isomer of the same molecular weight by hindering efficient packing and reducing the surface area for intermolecular contact.

Experimental Protocol for Boiling Point Determination

To ensure accuracy and reproducibility, a standardized experimental approach is paramount. The reflux method is a reliable technique for determining the boiling point of a liquid.

Causality in Experimental Design

The choice of a reflux setup is deliberate; it allows the liquid and vapor phases to reach thermal equilibrium, which is the fundamental condition for an accurate boiling point measurement. Unlike a simple distillation where the temperature can fluctuate, a system at total reflux provides a stable temperature reading that accurately reflects the boiling point at the given atmospheric pressure.

Step-by-Step Protocol: Micro-Reflux Method

-

Apparatus Setup:

-

Assemble a micro-reflux apparatus consisting of a 10 mL round-bottomed flask, a water-cooled condenser, and a heating mantle.

-

Ensure all glassware is clean and dry.

-

Place 3-5 mL of isobutyl 2-ethylhexanoate into the round-bottomed flask.

-

Add 2-3 boiling chips or a small magnetic stir bar. This is a critical step to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation.

-

Connect the condenser vertically to the flask and secure it with a clamp. Attach water tubing to the condenser, ensuring water flows in at the bottom inlet and out at the top outlet for maximum cooling efficiency.

-

-

Thermometer Placement:

-

Insert a calibrated thermometer through a thermometer adapter at the top of the condenser.

-

Position the thermometer bulb so that its top is level with the bottom of the side-arm of the condenser (or the bottom of the condenser jacket in this setup). This placement ensures that the bulb is fully immersed in the vapor phase and accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.[6]

-

-

Heating and Measurement:

-

Begin gently heating the flask using the heating mantle.

-

Observe as the liquid begins to boil and its vapor rises into the condenser.

-

A "reflux ring" of condensing vapor will become visible in the condenser. Adjust the heating rate so that this ring is stable in the lower half of the condenser.

-

Allow the system to equilibrate for 5-10 minutes once a steady reflux is established.

-

Record the temperature reading on the thermometer. This stable temperature is the experimental boiling point.

-

-

Data Validation:

-

Simultaneously, record the ambient atmospheric pressure using a barometer. Boiling points are pressure-dependent, and this reading is essential for correcting the observed value to the standard pressure (760 mmHg).

-

After cooling, the purity of the sample can be cross-verified using other analytical techniques, such as Gas Chromatography (GC), to validate the boiling point reading.

-

Workflow Visualization

The following diagram illustrates the logical flow of the boiling point determination experiment.

Caption: Experimental workflow for determining the boiling point of isobutyl 2-ethylhexanoate.

Safety and Handling

While specific toxicological data for isobutyl 2-ethylhexanoate is not widely published, it is prudent to handle it with the standard care afforded to laboratory chemicals. Esters are generally flammable.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Fire Safety: Keep away from open flames, sparks, and hot surfaces.[7] Ensure fire-extinguishing equipment (e.g., CO₂, dry chemical) is accessible.

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

Isobutyl 2-ethylhexanoate is a compound with specific applications where its thermodynamic properties are of key interest. While comprehensive experimental data remains limited, predictive models provide a solid foundation for its boiling point and density. For critical applications, the experimental determination of these properties is essential. The reflux method detailed in this guide offers a robust and reliable means to obtain an accurate boiling point, ensuring the data's integrity for research, development, and process scale-up.

References

-

The Good Scents Company. (n.d.). isobutyl hexanoate, 105-79-3. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Ethylhexyl 2-ethylhexanoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylhexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Isobutyl 2-methylhexanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]

-

NIST. (n.d.). Hexanoic acid, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Vapor pressures and vaporization enthalpies of a series of esters used in flavors by correlation gas chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Isobutane (CAS 75-28-5). Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium 2-ethyl hexanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-octyl octanoate, 7425-14-1. Retrieved from [Link]

-

Quora. (2023, July 16). Is boiling point a reliable way to assess ester purity?. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]

-

ResearchGate. (n.d.). Bar graph of isobutyl 2-ethylhexanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl hexanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isobutyl 2-ethylhexanoate | CymitQuimica [cymitquimica.com]

- 3. isobutyl 2-ethylhexanoate | 7434-89-1 [chemicalbook.com]

- 4. 7434-89-1|Isobutyl 2-ethylhexanoate|BLD Pharm [bldpharm.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Technical Monograph: Toxicological Evaluation and Handling of Isobutyl 2-Ethylhexanoate

Chemical Identity & Physicochemical Characterization[1][2][3][4]

Isobutyl 2-ethylhexanoate is a branched-chain ester widely utilized as a chemical intermediate, plasticizer component, and emollient in cosmetic formulations. Its toxicological profile is unique: while the intact molecule is lipophilic and relatively inert, its metabolic hydrolysis releases 2-Ethylhexanoic Acid (2-EHA) , a known developmental toxicant.

Distinction Alert: Do not confuse with Isobutyl Hexanoate (CAS 105-79-3). The "2-ethyl" branching is the critical structural determinant for its reproductive toxicity potential.

Table 1: Physicochemical Properties[3]

| Property | Specification |

| IUPAC Name | 2-Methylpropyl 2-ethylhexanoate |

| CAS Registry Number | 7434-89-1 |

| Molecular Formula | C₁₂H₂₄O₂ |

| Molecular Weight | 200.32 g/mol |

| Physical State | Colorless liquid |

| Solubility | Insoluble in water; Soluble in ethanol, hexane, organic solvents |

| LogP (Octanol/Water) | ~4.5 (High Lipophilicity - indicates potential for dermal absorption) |

| Boiling Point | ~227°C |

| Key Impurities | Isobutanol, 2-Ethylhexanoic acid (hydrolysis products) |

Metabolic Fate: The Mechanism of Toxicity

To understand the safety profile of isobutyl 2-ethylhexanoate, one must understand its metabolic breakdown. The ester bond is susceptible to cleavage by non-specific carboxylesterases found in the skin, liver, and plasma.

Hydrolysis Pathway

Upon systemic entry (dermal or inhalation), the molecule undergoes enzymatic hydrolysis, yielding two distinct metabolites with separate toxicological profiles:

-

Isobutanol: A CNS depressant and mild irritant.

-

2-Ethylhexanoic Acid (2-EHA): A confirmed animal teratogen (Repr. Category 2).

Diagram 1: Metabolic Activation & Toxicity Pathways

Figure 1: In vivo hydrolysis of isobutyl 2-ethylhexanoate releases 2-EHA, the primary driver of reproductive toxicity concerns.

Toxicity Profile & Risk Assessment

This section synthesizes data from the specific ester and "read-across" data from its primary metabolite, 2-EHA.

Acute Toxicity

-

Oral (Rat): Low toxicity (LD50 > 2000 mg/kg).[1]

-

Dermal (Rabbit): Low toxicity (LD50 > 2000 mg/kg).[1]

-

Inhalation: Moderate risk.[2] High vapor concentrations (heated material) may cause respiratory irritation and dizziness due to the isobutanol moiety.

Irritation & Sensitization

-

Skin: Moderate irritant (Category 2). The lipophilic nature allows it to penetrate the stratum corneum, where local hydrolysis can release irritating acid.

-

Eye: Moderate irritant (Category 2A).

-

Sensitization: Generally considered non-sensitizing, though commercial grades with impurities may trigger reactions.

Reproductive & Developmental Toxicity (CRITICAL)

Classification: Repr. 2 (Suspected of damaging the unborn child) .

-

Mechanism: The metabolite 2-EHA is structurally similar to Valproic Acid. It acts as a Histone Deacetylase (HDAC) inhibitor and activates PPAR-alpha.

-

Evidence: Animal studies on 2-EHA have shown developmental effects (skeletal variations, delayed ossification) at high doses without maternal toxicity.

-

Relevance: While the ester is less potent than the free acid due to the rate-limiting step of hydrolysis, precautionary handling is required for pregnant personnel.

Occupational Hygiene & Safety Protocols

Safety Data Sheet (SDS) Core Elements

-

GHS Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

Handling Protocol (Self-Validating System)

To ensure safety, implement a "Barrier & Verification" approach.

-

Engineering Controls: Handle in a fume hood or under local exhaust ventilation (LEV) to prevent inhalation of aerosols.

-

PPE Selection:

-

Gloves: Nitrile rubber (0.11 mm) is sufficient for splash protection. For prolonged immersion, use Butyl rubber or Viton (due to the solvent-like properties of the isobutyl group).

-

Respiratory: If heating the substance, use an organic vapor cartridge (Type A) respirator.

-

-

Spill Management: Absorb with inert material (sand/vermiculite). Do not use combustible materials like sawdust.

Analytical Protocol: Quantification via GC-MS

For researchers needing to verify purity or detect residues in formulations, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol provides high specificity.

Methodology Rationale

We utilize Electron Impact (EI) ionization. The ester cleaves characteristically, and we monitor specific ions to distinguish it from free 2-EHA.

Step-by-Step Protocol

A. Sample Preparation

-

Extraction: Dissolve 100 mg of sample in 10 mL of Dichloromethane (DCM) or Hexane.

-

Internal Standard: Add 10 µL of Deuterated Naphthalene (d8-Naphthalene) or Ethyl Heptanoate as an internal standard (IS).

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC vial.

B. GC-MS Parameters

| Parameter | Setting |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet Temp | 250°C (Split ratio 20:1) |

| Oven Program | 50°C (hold 1 min) → 10°C/min → 280°C (hold 5 min) |

| Transfer Line | 280°C |

| Ion Source | EI (70 eV), 230°C |

| Scan Mode | Full Scan (40-400 m/z) or SIM |

C. Identification (SIM Mode)

-

Target Ion (Quant): m/z 57 (Isobutyl fragment).

-

Qualifier Ions: m/z 145 (Loss of isobutoxy), m/z 116.

-

Differentiation: 2-Ethylhexanoic acid will elute earlier and show a dominant m/z 73 and m/z 88 peak, distinct from the ester.

Diagram 2: Analytical Workflow

Figure 2: Standardized workflow for the quantification of Isobutyl 2-ethylhexanoate.

References

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: 2-ethylhexanoic acid. Retrieved from [Link]

-

Cosmetic Ingredient Review (CIR). (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: Isobutyl 2-ethylhexanoate (CAS 7434-89-1).[6][7][8][9][10] Retrieved from [Link]

- Pennanen, S., et al. (1992). Developmental toxicity of 2-ethylhexanoic acid in Wistar rats. Fundamental and Applied Toxicology. (Linked via ECHA Dossier).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. gcms.cz [gcms.cz]

- 3. buyat.ppg.com [buyat.ppg.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. fishersci.com [fishersci.com]

- 6. 7434-89-1|Isobutyl 2-ethylhexanoate|BLD Pharm [bldpharm.com]

- 7. isobutyl 2-ethylhexanoate | 7434-89-1 [chemicalbook.com]

- 8. Isobutyl 2-ethylhexanoate | CymitQuimica [cymitquimica.com]

- 9. Isobutyl 2-ethylhexanoate (7434-89-1) at Nordmann - nordmann.global [nordmann.global]

- 10. Isobutyl 2-ethylhexanoate (7434-89-1) at Nordmann - nordmann.global [nordmann.global]

The Subtle Science of Scent: A Technical Guide to Branched Alkyl Esters in Fragrance and Flavor Chemistry

Introduction: Beyond the Linear Landscape

In the intricate world of fragrance and flavor chemistry, esters are celebrated for their profound impact on the sensory profiles of a vast array of consumer products. While linear esters have long been the workhorses of the industry, providing foundational fruity and floral notes, it is the nuanced world of branched alkyl esters that offers perfumers and flavorists a palette of unparalleled complexity and sophistication. The strategic introduction of alkyl branches into an ester's molecular architecture fundamentally alters its physicochemical properties, leading to significant shifts in volatility, stability, and, most importantly, its olfactory and gustatory character.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of branched alkyl esters. Moving beyond a simple catalog of compounds, this document elucidates the causal relationships between molecular structure and sensory perception, details robust synthesis and analytical protocols, and offers insights grounded in practical application. Our focus is on empowering the scientific community to harness the potential of these versatile molecules in the creation of novel and impactful sensory experiences.

The Genesis of Aroma: Synthesis of Branched Alkyl Esters

The creation of branched alkyl esters for fragrance and flavor applications is a testament to the elegance of organic synthesis. The choice of synthetic route is dictated by factors such as precursor availability, desired purity, and scalability. Two primary methodologies dominate the landscape: the venerable Fischer-Speier esterification and the increasingly popular enzymatic synthesis, which aligns with the principles of green chemistry.

Classical Approach: Fischer-Speier Esterification

Fischer-Speier esterification, a cornerstone of organic chemistry, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction's equilibrium nature necessitates strategic interventions to drive it towards the formation of the desired ester.[2] In the context of fragrance synthesis, this often involves using an excess of one reactant or the removal of water as it is formed.[2]

The selection of a branched-chain carboxylic acid or a branched-chain alcohol is the critical determinant of the final product's structure and resulting scent profile. The inherent steric hindrance of branched precursors can influence reaction kinetics, a factor that must be considered in process optimization.[2]

This protocol details the synthesis of isoamyl acetate, a classic branched alkyl ester renowned for its characteristic banana aroma.

Materials:

-

Isopentyl alcohol (isoamyl alcohol)

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 5 mL conical reaction vial equipped with a spin vane, combine isopentyl alcohol and acetic acid.[3]

-

Catalyst Addition: Carefully add 5 drops of concentrated sulfuric acid to the reaction mixture.[3]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 45-60 minutes. A heating mantle or sand bath set to approximately 160°C is suitable.[3]

-

Work-up and Neutralization: After cooling, pour the reaction mixture into a separatory funnel containing 50 mL of water. Wash the organic layer sequentially with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any unreacted acid. Vent the separatory funnel frequently to release carbon dioxide pressure.[4]

-

Final Wash and Drying: Wash the organic layer with 25 mL of water. Separate the organic layer and dry it over anhydrous magnesium sulfate.[4]

-

Purification: Filter the dried organic layer into a clean round-bottom flask and purify by simple distillation, collecting the fraction that boils between 137°C and 144°C.[4]

The Green Alternative: Enzymatic Synthesis

Driven by the growing demand for natural and sustainable ingredients, enzymatic synthesis has emerged as a powerful alternative to traditional chemical methods.[5] Lipases are particularly effective biocatalysts for the esterification of short-chain acids and alcohols to produce flavor and fragrance esters.[6] This approach offers high selectivity, operates under mild reaction conditions (moderate temperatures and neutral pH), and often results in a cleaner product with fewer byproducts.[5] The use of immobilized enzymes further enhances the economic viability of this method by allowing for easy separation and reuse of the catalyst.[7]

Structure-Activity Relationships: Decoding the Language of Scent

The olfactory character of a branched alkyl ester is intricately linked to its molecular architecture. Subtle changes in the length of the carbon chain, the position of the branch, and the overall steric bulk can dramatically alter the perceived scent.

-

Impact of Branching: The introduction of a branched structure generally leads to increased hydrolytic stability due to steric hindrance around the ester linkage, which can be advantageous in certain formulations.[4] From a sensory perspective, branching can introduce novel and complex notes not found in their linear counterparts. For instance, while many linear esters possess straightforward fruity scents, branched esters can exhibit more nuanced profiles with green, woody, or even spicy undertones.

-

Chain Length and Volatility: The molecular weight and overall size of the ester influence its volatility, a critical factor in fragrance performance.[8] Smaller, more volatile esters tend to be perceived as "top notes" that provide an initial burst of fragrance, while larger, less volatile esters contribute to the "middle" and "base notes," providing longevity and depth to the scent profile.[8] As the carbon chain of an ester increases, the fruity character often diminishes and may transition to a soapier or waxier aroma.

Table 1: Sensory Profiles of Selected Branched Alkyl Esters

| Ester Name | Structure | Odor Profile |

| Isoamyl Acetate | CH₃COOCH₂CH₂CH(CH₃)₂ | Sweet, Banana, Fruity |

| Isobutyl Propionate | CH₃CH₂COOCH₂CH(CH₃)₂ | Fruity, Rum-like |

| Styrallyl Acetate | C₆H₅CH(CH₃)OCOCH₃ | Sharp, Green, Floral |

| Ethyl 2-Methylbutyrate | CH₃CH₂CH(CH₃)COOCH₂CH₃ | Fruity, Apple, Green |

Analytical Characterization: Ensuring Purity and Identity

The rigorous analysis of branched alkyl esters is paramount to ensure their quality, purity, and consistent performance in fragrance and flavor formulations. Gas chromatography-mass spectrometry (GC-MS) stands as the gold standard for the identification and quantification of these volatile compounds.[9]

Experimental Protocol: GC-MS Analysis of a Fragrance Mixture

This protocol outlines a general procedure for the analysis of a fragrance oil containing branched alkyl esters.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary GC column suitable for fragrance analysis (e.g., a wax-type column like InertCap Pure-WAX)

-

Autosampler

Procedure:

-

Sample Preparation: Dilute the fragrance oil in a suitable solvent (e.g., ethanol or dichloromethane) to a concentration appropriate for GC-MS analysis (typically in the ppm range). For complex matrices, headspace solid-phase microextraction (SPME) can be employed to selectively extract volatile components.[10]

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min). This allows for the separation of compounds with a wide range of boiling points.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z ratio (e.g., 40-400 amu) to capture the molecular ions and characteristic fragment ions of the target esters.

-

-

Data Analysis: Identify the individual components by comparing their mass spectra to a reference library (e.g., NIST/Wiley). Quantify the concentration of each ester using an internal or external standard method.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Quantitative structure-activity relationships (QSAR) of aroma compounds in different aged Huangjiu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Functional Group and Carbon Chain Length on the Odor Detection Threshold of Aliphatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aston-chemicals.com [aston-chemicals.com]

- 5. matis.is [matis.is]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. perfumersworld.com [perfumersworld.com]

- 8. scentjourner.com [scentjourner.com]

- 9. researchgate.net [researchgate.net]

- 10. shimadzu.com [shimadzu.com]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Acid-Catalyzed Esterification of Isobutyl 2-Ethylhexanoate

This comprehensive guide provides a detailed protocol for the synthesis of isobutyl 2-ethylhexanoate via an acid-catalyzed esterification, a classic example of the Fischer-Speier esterification.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and practical advice for a successful and reproducible outcome.

Introduction: The Significance of Isobutyl 2-Ethylhexanoate and the Fischer Esterification

Isobutyl 2-ethylhexanoate is an ester widely utilized in various industrial applications, including as a fragrance ingredient, a plasticizer, and a solvent. Its synthesis through acid-catalyzed esterification, commonly known as the Fischer esterification, is a cornerstone reaction in organic chemistry. This reversible reaction involves the condensation of a carboxylic acid (2-ethylhexanoic acid) with an alcohol (isobutanol) in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or a sulfonic acid such as p-toluenesulfonic acid.[1][2]

The equilibrium nature of the Fischer esterification necessitates strategic interventions to drive the reaction toward the formation of the desired ester product.[1][2][3] According to Le Châtelier's principle, this can be achieved by either using a large excess of one of the reactants or by removing one of the products, typically water, as it is formed.[2][4] The use of a Dean-Stark apparatus is a highly effective method for the azeotropic removal of water, thereby shifting the equilibrium to favor high yields of the ester.[1][5][6]

This application note will provide a robust, step-by-step protocol for the synthesis of isobutyl 2-ethylhexanoate, emphasizing the practical aspects and the chemical principles that ensure a high-yield and high-purity outcome.

Reaction Mechanism: A Step-by-Step Look at Fischer Esterification

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol. The generally accepted mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][3]

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][3][7]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][7]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3]

This entire process is reversible, and the presence of excess water can drive the reaction in the reverse direction (ester hydrolysis).[3][8]

Experimental Protocol: Synthesis of Isobutyl 2-Ethylhexanoate

This protocol details the synthesis of isobutyl 2-ethylhexanoate using 2-ethylhexanoic acid and isobutanol with p-toluenesulfonic acid as the catalyst and toluene as the azeotropic solvent for water removal with a Dean-Stark apparatus.

3.1. Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles | Notes |

| 2-Ethylhexanoic Acid | 144.21 | 28.84 g | 0.20 | Limiting Reagent |

| Isobutanol | 74.12 | 22.24 g (27.7 mL) | 0.30 | 1.5 equivalents |

| p-Toluenesulfonic Acid Monohydrate | 190.22 | 0.95 g | 0.005 | Catalyst (2.5 mol%) |

| Toluene | 92.14 | 100 mL | - | Solvent for azeotropic water removal |

| Saturated Sodium Bicarbonate Solution | - | ~100 mL | - | For neutralization |

| Saturated Sodium Chloride Solution (Brine) | - | ~50 mL | - | For washing |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | - | ~10 g | - | For drying |

3.2. Equipment

-

250 mL round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

3.3. Step-by-Step Procedure

-

Reaction Setup:

-

Assemble the reaction apparatus in a fume hood. Place the 250 mL round-bottom flask in the heating mantle.

-

To the flask, add a magnetic stir bar, 28.84 g (0.20 mol) of 2-ethylhexanoic acid, 22.24 g (27.7 mL, 0.30 mol) of isobutanol, and 0.95 g (0.005 mol) of p-toluenesulfonic acid monohydrate.

-

Add 100 mL of toluene to the flask.

-

Attach the Dean-Stark apparatus to the round-bottom flask and the reflux condenser to the top of the Dean-Stark trap.[9] Ensure all joints are properly sealed.

-

Fill the side arm of the Dean-Stark trap with toluene.

-

Connect the condenser to a water source.

-

-

Reaction Execution:

-

Begin stirring the reaction mixture and start heating the flask gently.

-

Bring the mixture to a reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

-

As the azeotrope condenses, it will separate in the trap, with the denser water collecting at the bottom and the less dense toluene overflowing back into the reaction flask.[6]

-

Continue the reflux until the theoretical amount of water (approximately 3.6 mL, from 0.20 mol) has been collected in the trap, or until no more water is observed to be collecting. This typically takes 2-4 hours.[9]

-

-

Work-up and Purification:

-

Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Dismantle the apparatus and transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently. Repeat this wash.

-

50 mL of deionized water.

-

50 mL of saturated sodium chloride solution (brine) to aid in the separation of the layers and remove residual water.[9]

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.

-

Remove the toluene solvent using a rotary evaporator.

-

The remaining liquid is the crude isobutyl 2-ethylhexanoate. For higher purity, the product can be purified by vacuum distillation.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of isobutyl 2-ethylhexanoate.

Safety and Handling

-

2-Ethylhexanoic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Isobutanol: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.

All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

-

Chemistry Steps. Fischer Esterification. Retrieved from [Link]

-

MDPI. (2023, August 23). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemguide. The Mechanism for the Esterification Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Catalytic esterfication preparation and kinetics of oleic acid isobutyl ester and its cold flow properties. Retrieved from [Link]

- Google Patents. US6033551A - Synthesis of metal 2-ethylhexanoates.

-

Fischer Esterification. Retrieved from [Link]

-

YouTube. (2020, June 20). Fischer Esterification. Retrieved from [Link]

-

-

The Fischer Esterification. Retrieved from [Link]

-

-

Khan Academy. Fischer esterification (video). Retrieved from [Link]

-

Justia Patents. Method for producing isononanoic acids from 2-ethyl hexanol. Retrieved from [Link]

-

PubChem - NIH. Isobutyl hexanoate | C10H20O2 | CID 7775. Retrieved from [Link]

-

YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. JP2001288141A - Stannous di(2-ethylhexanoate) and method for purifying the same.

-

ResearchGate. (2025, August 9). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Retrieved from [Link]

-

Wikipedia. Dean–Stark apparatus. Retrieved from [Link]

-

YouTube. (2013, April 22). A Simple Dean-Stark Apparatus Explained. Retrieved from [Link]

Sources

- 1. Fischer Esterification [organic-chemistry.org]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Technical Application Note: Biocatalytic Synthesis of Isobutyl 2-Ethylhexanoate via Immobilized Lipase

Executive Summary

This application note details the enzymatic esterification of 2-ethylhexanoic acid and isobutanol to produce isobutyl 2-ethylhexanoate using immobilized Candida antarctica Lipase B (CALB). Unlike linear fatty acid esterification, this reaction presents specific challenges due to the

This guide provides a self-validating protocol for a solvent-free system, optimized for high conversion (>95%) and atom economy. It addresses the kinetic bottlenecks described by the Ping-Pong Bi-Bi mechanism and provides strategies for water management to shift thermodynamic equilibrium.

Mechanistic Insight & Reaction Kinetics[1][2]

The Steric Challenge

The core difficulty in synthesizing isobutyl 2-ethylhexanoate lies in the structure of 2-ethylhexanoic acid. The ethyl group at the

-

Implication: Reaction rates are inherently slower.

-

Solution: Higher enzyme loading (2–5% w/w) and elevated temperatures (60°C) are required to overcome the activation energy barrier, provided the immobilized carrier is thermally stable.

Kinetic Mechanism (Ping-Pong Bi-Bi)

The reaction follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by the acid substrate.[1]

-

Acylation: The enzyme (E) attacks 2-ethylhexanoic acid, releasing water and forming an Acyl-Enzyme intermediate.

-

Deacylation: Isobutanol attacks the Acyl-Enzyme complex, releasing the ester and regenerating the free enzyme.

Critical Failure Mode: High concentrations of 2-ethylhexanoic acid can cause "dead-end" inhibition, where the acid binds non-productively to the enzyme. Therefore, a high Alcohol:Acid molar ratio is critical.

Pathway Visualization

Figure 1: Ping-Pong Bi-Bi mechanism showing the acyl-enzyme intermediate and potential acid inhibition loop.

Experimental Design Parameters

To ensure reproducibility, the following parameters must be controlled. Data is based on optimization studies for hindered substrates [1, 2].

| Parameter | Optimal Range | Rationale |

| Biocatalyst | Novozym 435 (or equivalent) | Acrylic resin-immobilized CALB offers high thermal stability and resistance to hydrophilic stripping. |

| Molar Ratio | 1:3 to 1:5 (Acid:Alcohol) | Excess isobutanol drives equilibrium forward and dilutes the inhibitory acid concentration. |

| Temperature | 60°C – 70°C | Balances increased reaction rate against thermal denaturation of the enzyme carrier. |

| Water Removal | Molecular Sieves (3A/4A) | Essential. Accumulation of water promotes the reverse hydrolysis reaction. |

| Agitation | 150 – 200 RPM | Sufficient for mass transfer but low enough to prevent mechanical attrition (grinding) of the enzyme beads. |

Detailed Protocol: Solvent-Free Synthesis

Objective: Synthesize 50g of Isobutyl 2-ethylhexanoate.

Materials Required[1][3]

-

Substrates: 2-Ethylhexanoic acid (>99%), Isobutanol (>99%, anhydrous).

-

Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[2]

-

Desiccant: Molecular Sieves (4A), activated (dried at 250°C for 4 hours).

-

Equipment: Orbital shaker or stirred tank reactor, temperature controller.

Step-by-Step Methodology

Phase 1: Preparation

-

Substrate Pre-treatment: Dry isobutanol over molecular sieves for 24 hours to ensure water content is <0.05% w/w.

-

Enzyme Conditioning: Weigh 1.5g of Novozym 435 (3% w/w relative to total substrate mass). If the enzyme has been stored cold, allow it to equilibrate to room temperature in a desiccator.

Phase 2: Reaction Initiation

-

Charge Reactor: In a 250mL flask, combine:

-

14.4 g 2-Ethylhexanoic acid (0.1 mol)

-

22.2 g Isobutanol (0.3 mol) — Note: This is a 1:3 molar ratio.

-

-

Thermal Equilibration: Heat the mixture to 60°C under agitation (150 rpm) for 10 minutes.

-

Catalyst Addition: Add the 1.5g of immobilized lipase. Record

. -

Water Control: Immediately add 5g of activated molecular sieves to the reaction mixture (or place in a cage/sachet to prevent attrition).

Phase 3: Monitoring & Maintenance

-

Sampling: Withdraw 50 µL aliquots at 1, 3, 6, 12, and 24 hours.

-

Analysis: Dilute samples in n-hexane and analyze via GC-FID or titrate residual acid (Acid Value) using 0.1M KOH.

-

Target: Conversion should exceed 90% by 24 hours.

-

Self-Validation: If conversion plateaus <50% by hour 6, check water content; the sieves may be saturated.

-

Phase 4: Downstream Processing

-

Filtration: Filter the reaction mixture through a coarse sintered glass funnel to recover the immobilized lipase.

-

Recycle: Wash the enzyme beads with cold n-hexane, dry under vacuum, and store at 4°C for reuse.

-

-

Purification:

-

The filtrate contains Product, Excess Isobutanol, and trace Acid.

-

Distillation: Perform vacuum distillation. Isobutanol will distill off first (BP 108°C at atm, lower under vacuum). The ester (Isobutyl 2-ethylhexanoate) has a higher boiling point.

-

Alternative: Wash with saturated NaHCO3 to neutralize residual acid, separate phases, and dry the organic layer.

-

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis and purification of isobutyl 2-ethylhexanoate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Water accumulation. | Replace molecular sieves mid-reaction or use a vacuum-assisted reactor setup. |

| Slow Initial Rate | Acid Inhibition. | Do not add all acid at once. Use a fed-batch approach: add acid in 3 aliquots over 6 hours. |